Enhanced Lipophilicity: OCF3 Group Provides a 0.7–1.4 LogD Increase Over Methoxy Analogs
The trifluoromethoxy (OCF3) group in Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS 1374655-72-7) significantly increases lipophilicity compared to its methoxy (OCH3) analog. A comparative study of aliphatic derivatives found that CF3O-substituted compounds had higher lipophilicity than their CH3O counterparts, with a quantified increase of 0.7–1.4 LogD units [1]. This lipophilicity is comparable to that of CF3-bearing compounds, but the OCF3 group offers the added benefit of the ether oxygen, which can participate in specific polar interactions . This property is critical for optimizing membrane permeability and bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | LogP ~2.0 to 3.2 (predicted/measured) |
| Comparator Or Baseline | Methoxy (OCH3) analog (predicted LogD decrease of 0.7–1.4 units) |
| Quantified Difference | Increase of 0.7–1.4 LogD units compared to methoxy analog |
| Conditions | Based on a study of aliphatic CF3O vs. CH3O derivatives in J. Fluorine Chem. 2020, 231, 109461 |
Why This Matters
The predictable increase in lipophilicity allows for rational tuning of a molecule's drug-like properties, making this compound a more valuable starting point for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] Logvinenko I, Markushyna Y, Kondratov I, et al. Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. J Fluorine Chem. 2020;231:109461. View Source
